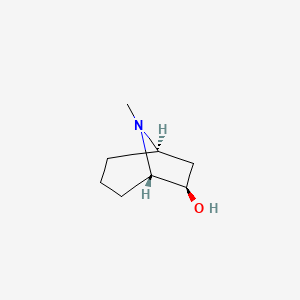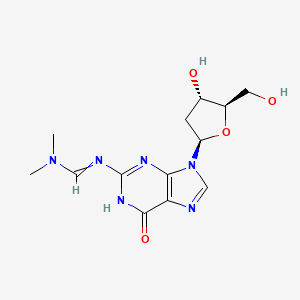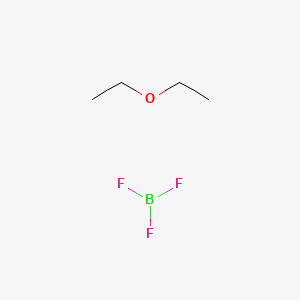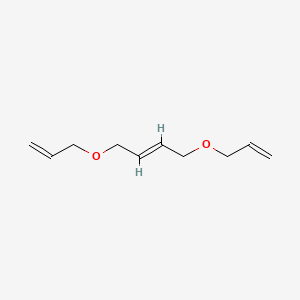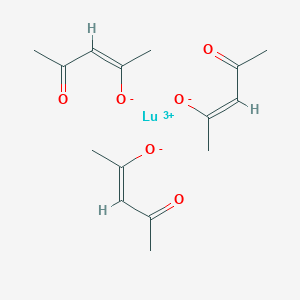
2,4-戊二酮镥(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a light yellow crystalline powder that is soluble in organic solvents but insoluble in water . This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties.
科学研究应用
Lutetium (III) 2,4-pentanedionate has several scientific research applications:
作用机制
Target of Action
Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .
Mode of Action
The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process
Biochemical Pathways
As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .
Result of Action
The molecular and cellular effects of Lutetium (III) 2,4-pentanedionate’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .
Action Environment
The action, efficacy, and stability of Lutetium (III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.
生化分析
Cellular Effects
It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.
准备方法
Lutetium (III) 2,4-pentanedionate is typically synthesized by reacting lutetium metal with acetylacetone in an appropriate solvent. The reaction involves the formation of a complex between lutetium and the diketone acetylacetone . The synthetic route generally follows these steps:
- Dissolve lutetium metal in a solvent such as 1,2,4-trichlorobenzene.
- Add acetylacetone to the solution.
- Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen) to form the lutetium acetylacetonate complex .
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
化学反应分析
Lutetium (III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Thermal Decomposition: Upon heating, lutetium (III) 2,4-pentanedionate decomposes to release lutetium oxide and volatile organic compounds.
Common reagents used in these reactions include strong acids or bases for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Lutetium (III) 2,4-pentanedionate can be compared with other lanthanide acetylacetonate complexes, such as gadolinium (III) 2,4-pentanedionate and europium (III) 2,4-pentanedionate. These compounds share similar coordination chemistry but differ in their specific applications and properties:
Gadolinium (III) 2,4-pentanedionate: Used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Europium (III) 2,4-pentanedionate: Known for its luminescent properties and used in phosphors for lighting and display technologies.
Lutetium (III) 2,4-pentanedionate is unique due to its high stability and effectiveness as a photosensitizer in photon upconversion applications .
属性
IUPAC Name |
lutetium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWQJPYHKLRMB-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21LuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
